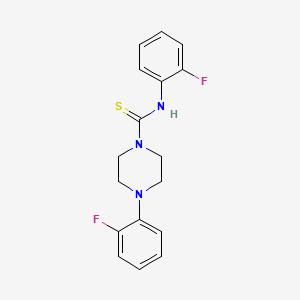

N,4-bis(2-fluorophenyl)piperazine-1-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

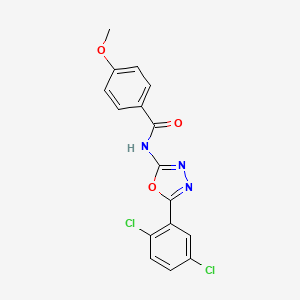

“N,4-bis(2-fluorophenyl)piperazine-1-carbothioamide” is a derivative of 1,3,4-thiadiazole . It has been studied for its potential therapeutic effects against cognitive decline . The compound is part of a broader class of carbothioamide derivatives that have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase and oxidative stress .

Synthesis Analysis

The synthesis of “this compound” involves various spectral and elemental techniques . The process includes the design and synthesis of carboxamides and carbothioamide derivatives of 1,3,4-thiadiazole .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of fluorophenyl and piperazine groups . The exact structure can be determined using various analytical techniques, including spectroscopy and crystallography .Scientific Research Applications

Synthesis and Chemical Properties

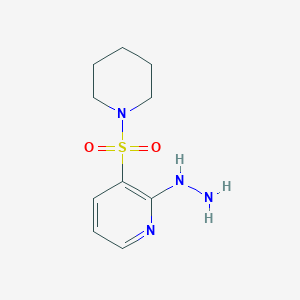

- N,4-bis(2-fluorophenyl)piperazine-1-carbothioamide and its related compounds are involved in various chemical synthesis processes, including the Fe-catalyzed synthesis of flunarizine and its (Z)-isomer. Flunarizine is a drug known for its vasodilating effect, improving cerebral blood circulation, and showing antihistamine activity, used in treating migraines, dizziness, vestibular disorders, and epilepsy. These syntheses showcase the compound's relevance in creating medically significant molecules through regioselective metal-catalyzed amination and Wittig reaction processes (Shakhmaev, Sunagatullina, & Zorin, 2016).

Pharmacological Applications

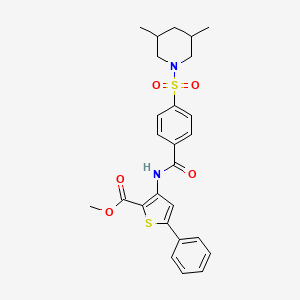

- Piperazine derivatives, including those related to this compound, have been synthesized for various pharmacological applications. For instance, novel N-(1-adamantyl)carbothioamide derivatives have demonstrated antimicrobial and hypoglycemic activities, indicating the potential use of these compounds in developing new therapeutic agents against microbial infections and diabetes (Al-Abdullah et al., 2015).

Antimicrobial and Antifungal Activities

- The antimicrobial and antifungal activities of piperazine derivatives have been extensively studied, showing significant potential in addressing resistant microbial strains. For example, investigations into 3-piperazine-bis(benzoxaborole) and its derivatives have revealed high inhibitory activity against filamentous fungi, highlighting the importance of the heterocyclic benzoxaborole system for antifungal action (Wieczorek et al., 2014). Additionally, novel substituted piperazine derivatives have been evaluated for their efficacy as antimicrobial agents against various bacterial strains, with some compounds showing potent antibacterial activity (Narendra Sharath Chandra et al., 2006).

Anticonvulsant and Antiepileptic Effects

- Flunarizine, a compound related to this compound, has been evaluated for its anticonvulsant properties in various models of epilepsy, offering protection against seizures and myoclonic responses. This research provides insights into the potential use of flunarizine and related compounds in the treatment of epilepsy and other seizure disorders (Sarro, Nisticó, & Meldrum, 1986).

Mechanism of Action

Piperazine Derivatives

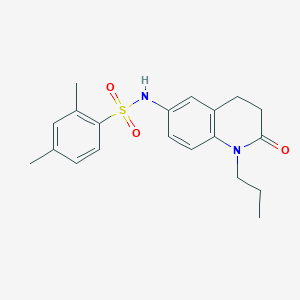

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Synthesis

The synthesis of piperazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts . For example, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .

Safety and Hazards

The safety data sheet for a similar compound, “Bis(4-fluorophenyl)methyl piperazine”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, causes skin irritation and serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name |

N,4-bis(2-fluorophenyl)piperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N3S/c18-13-5-1-3-7-15(13)20-17(23)22-11-9-21(10-12-22)16-8-4-2-6-14(16)19/h1-8H,9-12H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGBIBCYETVYQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=S)NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-fluorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2954206.png)

![2-Chloro-4-[2-(4-ethoxyphenyl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2954209.png)

![2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid](/img/structure/B2954210.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2954218.png)

![N-[(4-Tert-butylphenyl)-cyanomethyl]-2-methylsulfonylpropanamide](/img/structure/B2954225.png)